molecular formula C8H6F2O3 B2568042 2,6-Difluoro-4-(hydroxymethyl)benzoic acid CAS No. 1378805-89-0

2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B2568042
CAS No.: 1378805-89-0
M. Wt: 188.13
InChI Key: SNTDYLMRIMBQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid typically involves the introduction of fluorine atoms and a hydroxymethyl group onto a benzoic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-(hydroxymethyl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxybenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,6-Difluorobenzyl alcohol

Uniqueness

2,6-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxymethyl group enhances its solubility and reactivity .

Properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDYLMRIMBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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